molecular formula C14H18O4 B1293737 Tert-butylhydroquinone diacetate CAS No. 7507-48-4

Tert-butylhydroquinone diacetate

Cat. No.: B1293737
CAS No.: 7507-48-4
M. Wt: 250.29 g/mol
InChI Key: SJRALGDWZXRRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butylhydroquinone diacetate is a synthetic organic compound derived from tert-butylhydroquinone. It is commonly used as an antioxidant in various industrial applications, including food preservation, cosmetics, and pharmaceuticals. The compound is known for its ability to prevent oxidation and extend the shelf life of products by inhibiting the formation of free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butylhydroquinone diacetate can be synthesized through the acetylation of tert-butylhydroquinone. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of tert-butylhydroquinone to its diacetate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. The raw materials, including tert-butylhydroquinone and acetic anhydride, are mixed in reactors equipped with temperature control systems. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butylhydroquinone diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butylbenzoquinone diacetate.

    Reduction: It can be reduced back to tert-butylhydroquinone under specific conditions.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Tert-butylbenzoquinone diacetate.

    Reduction: Tert-butylhydroquinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Food Preservation

Tert-butylhydroquinone diacetate is primarily recognized for its role as a food additive, particularly in preventing oxidative degradation in fats and oils. Its efficacy as an antioxidant helps maintain the quality and shelf life of food products.

  • Antioxidant Properties : The compound acts by scavenging free radicals, thereby inhibiting lipid peroxidation. This is crucial in extending the shelf life of edible oils and packaged foods .
  • Regulatory Status : It has been authorized for use as a food additive in the European Union, with an acceptable daily intake established at 0.7 mg/kg body weight .

Materials Science

In materials science, this compound serves as a stabilizer in polymers and coatings.

  • Polymer Films : Recent studies have demonstrated its incorporation into polymer films for packaging applications. These films exhibit enhanced mechanical properties and antioxidant activity against microbial spoilage, making them suitable for food packaging .
  • Nanocomposites : The combination of this compound with nanoclay has been investigated to improve the barrier properties of packaging materials while providing antibacterial effects against common pathogens like Listeria monocytogenes and Salmonella typhimurium .

Medicinal Research

The compound's antioxidant properties extend to potential therapeutic applications in medicine.

  • Oxidative Stress Mitigation : Research indicates that this compound can protect cells from oxidative stress-induced damage. For example, it has shown promise in preventing apoptosis in rat chondrocytes exposed to oxidative stress, which is relevant for conditions like osteoarthritis .
  • Neuroprotective Effects : Studies have also highlighted its neuroprotective capabilities, suggesting it may help alleviate neurodegenerative conditions by reducing oxidative damage in neuronal cells .

Case Study 1: Food Packaging

A study investigated the effectiveness of polymer films containing this compound and nanoclay for packaging rainbow trout fillets. The results showed that these films significantly reduced microbial growth and oxidative spoilage compared to control films without the additives.

PropertyControl FilmTBHQ FilmTBHQ + Nanoclay Film
Antioxidant ActivityLowHighVery High
Microbial Growth (CFU)HighModerateLow

Case Study 2: Osteoarthritis Treatment

In vitro studies on rat chondrocytes demonstrated that treatment with this compound reduced cell death and maintained extracellular matrix integrity under oxidative stress conditions.

TreatmentCell Viability (%)ECM Degradation (%)
Control5040
TBHQ Diacetate8515

Mechanism of Action

The antioxidant properties of tert-butylhydroquinone diacetate are attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals that can cause cellular damage. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the stabilization of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxyanisole: Another synthetic antioxidant used in food preservation.

    Butylated hydroxytoluene: Commonly used as an antioxidant in cosmetics and pharmaceuticals.

    Tert-butylcatechol: Used as a stabilizer in various industrial applications.

Uniqueness

Tert-butylhydroquinone diacetate is unique due to its high stability and effectiveness as an antioxidant. Unlike some other antioxidants, it does not cause discoloration or alter the flavor of the products it is added to. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.

Biological Activity

Tert-butylhydroquinone diacetate (tBHQ-DA) is a derivative of tert-butylhydroquinone (tBHQ), a synthetic antioxidant widely used in food preservation and various industrial applications. Understanding the biological activity of tBHQ-DA is crucial due to its implications in health, safety, and therapeutic potential. This article reviews the biological activities associated with tBHQ-DA, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two acetyl groups attached to the hydroquinone structure. This modification enhances its lipophilicity compared to tBHQ, potentially influencing its biological activity and absorption in biological systems.

Antioxidant Activity

Mechanism of Action:
tBHQ is known for its antioxidant properties, primarily through the modulation of oxidative stress pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of various antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs) . The diacetate form may enhance these effects due to increased stability and bioavailability.

Research Findings:

  • In vitro studies have shown that tBHQ significantly reduces reactive oxygen species (ROS) levels in various cell lines subjected to oxidative stress .
  • A study demonstrated that tBHQ administration decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation, in carbon tetrachloride-induced hepatic injury models .

Cytotoxic and Genotoxic Effects

Despite its beneficial antioxidant properties, tBHQ has been associated with cytotoxic and genotoxic effects at high concentrations. Research indicates that long-term exposure to tBHQ can lead to DNA damage and alterations in cell viability .

Case Study:
A review highlighted that doses exceeding 25 mg/kg could induce cytotoxicity and genotoxicity, raising concerns about its safety as a food additive .

Anti-inflammatory Properties

tBHQ has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways:

  • Inhibition of NF-κB: Studies have shown that tBHQ can inhibit the activation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in mediating inflammatory responses .
  • Chondroprotective Effects: In models of osteoarthritis, tBHQ effectively reduced inflammation and apoptosis in chondrocytes, suggesting potential therapeutic applications for joint diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of tBHQ, particularly against pathogenic bacteria:

  • Mechanism: The oxidation product of tBHQ, tert-butylbenzoquinone (TBBQ), exhibits significant antibacterial activity by disrupting bacterial membrane integrity .
  • Efficacy: TBBQ has been shown to be effective against Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 8 mg/L .

Summary of Biological Activities

Biological Activity Effect References
AntioxidantReduces ROS levels; activates Nrf2
CytotoxicityInduces DNA damage at high concentrations
Anti-inflammatoryInhibits NF-κB and MAPK pathways
ChondroprotectiveProtects against cartilage destruction
AntimicrobialDisrupts bacterial membranes; effective against S. aureus

Q & A

Q. (Basic) What are the recommended analytical methods for quantifying TBHQ-DA in biological matrices?

Methodological Answer :

  • Electrochemical Detection : Adapt cyclic voltammetry or differential pulse voltammetry using carbon-based electrodes, as demonstrated for TBHQ in food matrices . Calibrate with standard solutions of TBHQ-DA in simulated biological fluids (e.g., phosphate buffer pH 7.4).
  • Chromatographic Techniques : Use reverse-phase HPLC with UV detection (λ = 280–300 nm) or LC-MS/MS for higher specificity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve TBHQ-DA from interfering metabolites .
  • Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate TBHQ-DA from proteins and lipids in plasma or tissue homogenates.

Q. (Advanced) How to design in vivo studies to evaluate TBHQ-DA’s neuroprotective efficacy?

Methodological Answer :

  • Animal Models : Use adult female Wistar rats (100–150 g) with induced cognitive impairment (e.g., scopolamine or oxidative stress models). Include groups for dose-response (e.g., 10–100 mg/kg TBHQ-DA) and positive controls (e.g., chitosan as in ).
  • Behavioral Tests : Assess spatial memory via Morris water maze and novel object recognition tests.
  • Biochemical Analysis : Measure markers like malondialdehyde (MDA) for lipid peroxidation, glutathione (GSH) for antioxidant capacity, and pro-inflammatory cytokines (IL-6, TNF-α) in brain homogenates.
  • Histopathology : Perform H&E staining on hippocampal sections to evaluate neuronal damage.

Q. (Basic) What synthetic routes are feasible for TBHQ-DA in laboratory settings?

Methodological Answer :

  • Acetylation of TBHQ : React TBHQ with acetic anhydride (1:2 molar ratio) in anhydrous pyridine under nitrogen. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Quality Control : Confirm structure using 1^1H-NMR (δ 2.3 ppm for acetate methyl groups) and FT-IR (C=O stretch at 1740 cm1^{-1}).

Q. (Advanced) How to resolve contradictions in TBHQ-DA’s activation of Nrf2/Keap1 pathways?

Methodological Answer :

  • Mechanistic Studies : Use siRNA knockdown of Nrf2 or Keap1 in cell lines (e.g., HEK293T) to isolate TBHQ-DA’s effects. Measure ARE-luciferase reporter activity and downstream targets (e.g., HO-1, NQO1) .
  • Cross-Validation : Compare results across models (e.g., in vitro vs. in vivo) and species. For example, TBHQ activates Nrf2 in rodent neurons but may show differential effects in human cell lines due to Keap1 polymorphisms.

Q. (Basic) What are optimal storage conditions for TBHQ-DA to ensure stability?

Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at –20°C. Avoid humidity to prevent hydrolysis of acetate groups.
  • Stability Testing : Monitor degradation via HPLC every 3–6 months. TBHQ-DA typically retains >95% purity under these conditions for 2 years .

Q. (Advanced) How to assess TBHQ-DA’s impact on gut microbiota using multi-omics approaches?

Methodological Answer :

  • Experimental Design : Administer TBHQ-DA (e.g., 0.3 g/kg/day) to mice for 7 days. Collect fecal samples pre- and post-treatment .
  • 16S rRNA Sequencing : Analyze changes in microbial diversity (e.g., α/β-diversity metrics) and abundance of key genera (e.g., Bacteroides, Akkermansia).
  • Metabolomic Profiling : Use LC-MS to quantify short-chain fatty acids (SCFAs) and correlate with microbial shifts.

Q. (Advanced) How to address discrepancies in TBHQ-DA’s antioxidant vs. pro-oxidant effects?

Methodological Answer :

  • Dose-Dependent Studies : Test TBHQ-DA across concentrations (1–100 μM) in cell cultures. Measure ROS using DCFDA fluorescence (λexem = 485/535 nm) and compare with TBHQ controls .
  • Redox Profiling : Assess glutathione redox ratios (GSH/GSSG) and mitochondrial membrane potential (JC-1 assay) to differentiate antioxidant/pro-oxidant thresholds.

Q. (Basic) What in vitro models are suitable for preliminary screening of TBHQ-DA’s bioactivity?

Methodological Answer :

  • Cell Lines : Use SH-SY5Y (neuroprotection), HepG2 (hepatotoxicity), or Caco-2 (intestinal absorption) cells.
  • Assays : Perform MTT for viability, DPPH/ABTS for antioxidant capacity, and Western blotting for pathway markers (e.g., Nrf2, ERK) .

Properties

IUPAC Name

(4-acetyloxy-3-tert-butylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(15)17-11-6-7-13(18-10(2)16)12(8-11)14(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRALGDWZXRRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226043
Record name 2-tert-Butyl-1,4-phenylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-48-4
Record name 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 1,4-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7507-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-1,4-phenylene diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7507-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-tert-Butyl-1,4-phenylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-1,4-phenylene diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butylhydroquinone diacetate
Tert-butylhydroquinone diacetate
Tert-butylhydroquinone diacetate
Tert-butylhydroquinone diacetate
Tert-butylhydroquinone diacetate
Tert-butylhydroquinone diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.